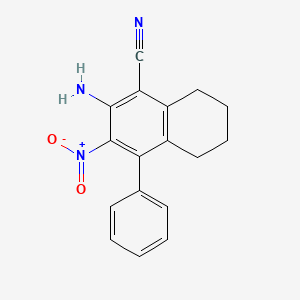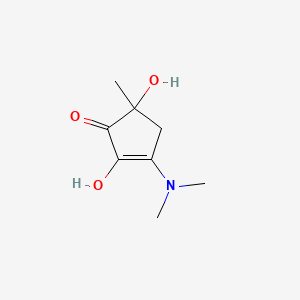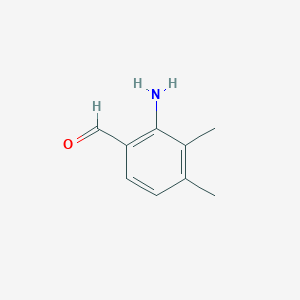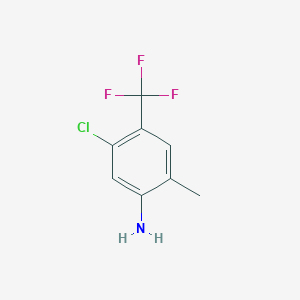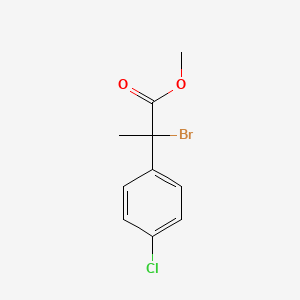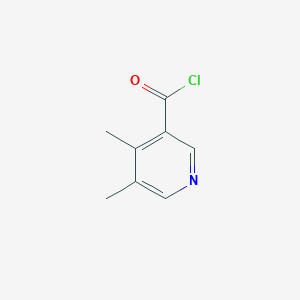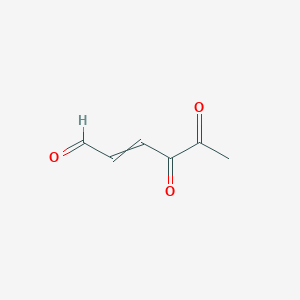![molecular formula C18H11BrN2O4 B13945902 Methyl 3-(8-bromo-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13945902.png)
Methyl 3-(8-bromo-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(8-bromo-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is characterized by its unique structure, which includes a bromine atom, a benzofuran ring, and a pyrimidine ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(8-bromo-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate typically involves multi-step organic reactions. One common method includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further brominated and esterified to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and reagents that are easily recyclable and environmentally friendly is also a consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(8-bromo-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Methyl 3-(8-bromo-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(8-bromo-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(bromomethyl)benzoate: This compound shares the bromine and ester functional groups but lacks the benzofuran and pyrimidine rings.
Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate: This compound has a similar structure but contains a sulfur atom instead of a nitrogen atom in the ring system.
Uniqueness
Methyl 3-(8-bromo-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H11BrN2O4 |
|---|---|
Poids moléculaire |
399.2 g/mol |
Nom IUPAC |
methyl 3-(8-bromo-4-oxo-3H-[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate |
InChI |
InChI=1S/C18H11BrN2O4/c1-24-18(23)10-4-2-3-9(7-10)16-20-14-12-8-11(19)5-6-13(12)25-15(14)17(22)21-16/h2-8H,1H3,(H,20,21,22) |
Clé InChI |
LDKSWYVNXPQUIL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=C1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


